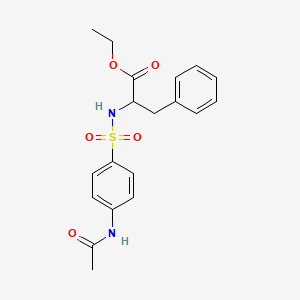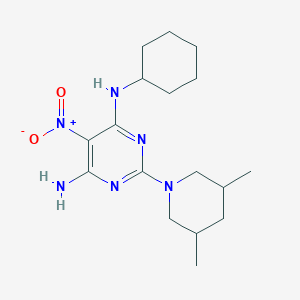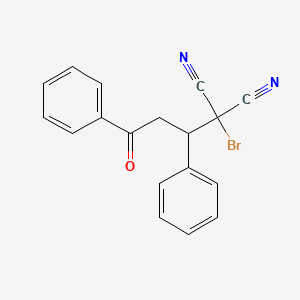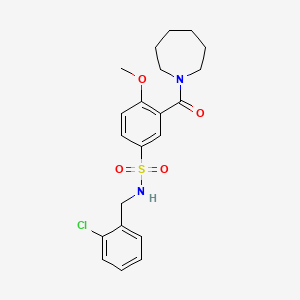![molecular formula C10H19N5O B15153310 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a cyclohexylmethylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a involving an azide and a nitrile compound under acidic or basic conditions.
Substitution with Cyclohexylmethylamine: The tetrazole ring is then reacted with cyclohexylmethylamine to introduce the cyclohexylmethylamino group.
Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanol derivatives.
Scientific Research Applications
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclohexylmethylamino group and ethanol moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidines: These compounds share a similar cyclohexylmethyl group and are studied for their inhibitory activity against cyclin-dependent kinase 2 (CDK2).
Carboxamide-type synthetic cannabinoids: These compounds also feature a cyclohexylmethyl group and are evaluated for their activity as CB1/CB2 receptor agonists.
Uniqueness
2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol is unique due to its combination of a tetrazole ring, cyclohexylmethylamino group, and ethanol moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H19N5O |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-[5-(cyclohexylmethylamino)tetrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N5O/c16-7-6-15-10(12-13-14-15)11-8-9-4-2-1-3-5-9/h9,16H,1-8H2,(H,11,12,14) |
InChI Key |
REAXRQOZEIFAFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NN=NN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B15153233.png)
![2-(2-{2H-pyrazolo[3,4-d]pyrimidin-4-ylamino}ethoxy)ethanol](/img/structure/B15153244.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B15153245.png)
![2-{[3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B15153249.png)
![1,5-Dimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B15153256.png)
![7-Tert-butyl-2-(2,4,6-tribromo-3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15153276.png)

![3-chloro-N-(2-methoxyethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzenesulfonamide](/img/structure/B15153291.png)

![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-3-methylbutan-1-amine](/img/structure/B15153323.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

